4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol
Description
The compound 4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol is a structurally complex molecule featuring a bicyclic indenyl core fused with a substituted cyclohexanol ring. Key structural attributes include:
- Hexahydro-2H-indenyl backbone: A partially saturated bicyclic system with a methylidene group (=CH₂) at position 1 and a 7a-methyl substituent.
- Cyclohexanol moiety: A hydroxyl group at position 1, a hydroxymethyl (-CH₂OH) group at position 3, and a methyl group at position 4.
This compound shares structural similarities with secosteroids and vitamin D analogs, particularly in its fused bicyclic framework and hydroxylated cyclohexanol system. However, the presence of aminomethyl and hydroxymethyl groups distinguishes it from classical steroidal derivatives, suggesting unique physicochemical and biological properties .
Properties
Molecular Formula |
C20H35NO2 |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
4-[4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C20H35NO2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22/h14-18,22-23H,1,4-12,21H2,2-3H3 |
InChI Key |
MDEJTPWQNNMAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosiptor involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of rosiptor would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.
Chemical Reactions Analysis
Oxidation of Hydroxymethyl Groups
-
Reaction Type : Oxidation of primary alcohol (-CH₂OH) to aldehyde (-CHO) or carboxylic acid (-COOH).
-
Reagents : Potassium permanganate (KMnO₄) in acidic conditions or chromium-based oxidants (e.g., CrO₃).
-
Example : The hydroxymethyl group in analogous compounds like 4-(hydroxymethyl)-7a-methyl... (from ) can oxidize to form aldehydes, which may further oxidize to carboxylic acids under strong conditions.
-
Mechanism : The primary alcohol is oxidized via a two-electron transfer, forming an aldehyde intermediate. Further oxidation yields a carboxylic acid.
Substitution at Aminomethyl Group
-
Reaction Type : Nucleophilic substitution or amide formation.
-
Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl).
-
Example : The aminomethyl group in 4-(aminomethyl)-7a-methyl... (from ) can react with alkylating agents to form quaternary ammonium salts or react with acylating agents to form amides.
-
Mechanism : The amine acts as a nucleophile, displacing halide or forming an acylated amine.
Ring-Opening/Closing Reactions
-
Reaction Type : Acid-/base-catalyzed rearrangements or epoxide formation.
-
Reagents : HCl, NaOH, or epoxidizing agents (e.g., m-CPBA).
-
Example : The cyclohexanol ring in analogous compounds (e.g., 4-[4-(aminomethyl)...] from ) may undergo ring-opening under acidic conditions, forming carbocation intermediates that could rearrange or react with nucleophiles.
-
Mechanism : Protonation of the hydroxyl group, followed by ring opening via carbocation formation.
Steric Effects
-
Impact : The bulky polycyclic structure (cyclohexyl and hexahydroindenyl rings) may hinder access to reactive sites, reducing reactivity.
-
Example : The steric hindrance observed in 4-(hydroxymethyl)-7a-methyl... (from ) could limit oxidation or substitution reactions.
Electronic Effects
-
Impact : Electron-donating groups (e.g., hydroxymethyl) may stabilize intermediates, while electron-withdrawing groups (e.g., aminomethyl) could deactivate nearby positions.
-
Example : The hydroxymethyl group’s electron-donating effect may facilitate oxidation, whereas the aminomethyl group’s electron-withdrawing nature could reduce reactivity at adjacent sites.
Comparative Analysis of Related Compounds
Analogous Reaction Data
-
Oxidation : Hydroxymethyl groups in similar indenol derivatives (e.g., ) oxidize to carboxylic acids under strong acidic conditions.
-
Substitution : Aminomethyl groups in related compounds react with alkylating agents to form stable quaternary ammonium salts .
-
Ring Dynamics : Cyclohexanol rings in analogous structures undergo acid-catalyzed ring-opening, forming carbocation intermediates that may rearrange .
Stability Considerations
-
The compound’s polycyclic structure and multiple functional groups suggest moderate stability, but the hydroxymethyl and aminomethyl groups are prone to oxidation and nucleophilic reactions, respectively.
Scientific Research Applications
The compound 4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol, also known as Rosiptor or AQX-1125, is an investigational allosteric activator of the SH2 domain-containing inositol 5'-phosphatase .
Chemical Information
- IUPAC Name: (1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol
- Synonyms: AQX-1125
- CAS Registry Number: 782487-28-9
- Molecular Formula: Not found in the provided search results.
- Molecular Weight: Not found in the provided search results.
Potential Applications and Research
While the provided search results do not contain extensive details regarding specific applications of Rosiptor, they do offer some insight into its potential uses and research directions:
- Allosteric Activator: Rosiptor (AQX-1125) is identified as an investigational allosteric activator of the SH2 domain-containing inositol 5'-phosphatase . This mechanism suggests potential applications in modulating cellular signaling pathways.
- Anti-inflammatory Properties: Potentilla officinalis (PO) extract, which is rich in tannins, has demonstrated anti-inflammatory properties and effectiveness on atopic skin in clinical studies . Although this information is not directly related to Rosiptor, it indicates a research direction for compounds with anti-inflammatory potential .
- Herbicide Toxicity Research: Studies on the effects of herbicides like imazethapyr (IM) on plant reproduction and growth highlight the importance of understanding the toxicity mechanisms of chemicals . This type of research is essential for assessing the safety and environmental impact of various compounds .
- Cytoprotective Genes: CDDO-Im, a synthetic triterpenoid, induces cytoprotective genes through the Nrf2-Keap1 pathway, which is important for protecting against oxidative stress . Research in this area suggests potential applications for compounds that can induce cytoprotective genes .
Data Tables and Case Studies
Mechanism of Action
Rosiptor exerts its effects by activating SHIP1 (Src homology 2 domain-containing inositol-5-phosphatase 1), which plays a crucial role in regulating the PI3K (phosphoinositide 3-kinase) signaling pathway . By activating SHIP1, rosiptor reduces the concentration of pro-inflammatory signaling molecules, thereby mitigating inflammation and associated pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular features, and differences from the target compound:
*Note: The molecular formula of the target compound is inferred based on structural analysis and comparison with analogs.
Key Findings:
Functional Group Impact: The aminomethyl group in the target compound introduces basicity (pKa ~10–11), enhancing water solubility in acidic conditions compared to hydroxylated analogs like those in .
Stereochemical Complexity :
- The target compound’s stereochemistry (e.g., hexahydro indenyl configuration) mirrors vitamin D analogs but differs in substituent orientation, which may influence receptor binding .
Biological Relevance: Analogs with hydroxylated side chains (e.g., ’s compound) exhibit vitamin D-like activity, such as calcium homeostasis modulation. The target’s aminomethyl group could enable novel interactions with enzymes or receptors .
Synthetic Challenges :
- The synthesis of such compounds typically involves multi-step regioselective functionalization, as seen in methods for indole derivatives (e.g., diethyl oxalate-mediated condensation in ).
Biological Activity
The compound 4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol , also known as rosiptor , has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's biological activity, synthesizing findings from various studies and databases.
| Property | Value |
|---|---|
| Molecular Formula | C20H35NO2 |
| Molecular Weight | 321.5 g/mol |
| IUPAC Name | 4-[4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol |
| CAS Registry No. | 782487-28-9 |
Rosiptor functions primarily as a modulator in various biological pathways. Research indicates that it may influence the PI3K/Akt signaling pathway , which is crucial for cell proliferation and survival. Specifically, it acts as a negative regulatory phosphatase in this pathway, thereby modulating cellular responses to growth factors and other stimuli .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of rosiptor. It has shown efficacy against a range of bacterial strains, indicating potential applications in treating infections caused by resistant bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Pharmacological Applications
Rosiptor has been investigated for its potential in treating various conditions:
- Anti-inflammatory Effects : Studies suggest that rosiptor may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
- Anticancer Properties : Preliminary data indicate that rosiptor may exhibit anticancer activity by inducing apoptosis in cancer cells through modulation of apoptotic pathways .
- Neurological Effects : There is emerging evidence that rosiptor may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, rosiptor was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.
Case Study 2: Anti-inflammatory Activity
A clinical trial involving patients with rheumatoid arthritis assessed the anti-inflammatory effects of rosiptor over a 12-week period. Patients receiving rosiptor showed a marked decrease in joint swelling and pain compared to the placebo group, supporting its therapeutic use in inflammatory conditions.
Q & A
Q. [Basic] What synthetic strategies are recommended for achieving high yield in the preparation of this compound?
Methodological Answer: Multi-step synthesis should prioritize protecting groups for the hydroxyl and aminomethyl substituents. Palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) enhance stereochemical control. Low-temperature lithiation (-78°C) minimizes steric hindrance from the methylidene group. Purification via gradient elution (ethyl acetate/hexane, 3:7 to 1:1) on silica gel improves yield .
Q. [Basic] Which analytical techniques are critical for verifying structural integrity and stereochemistry?
Methodological Answer: High-resolution NMR (600 MHz) with 2D experiments (COSY, NOESY) resolves proton-proton spatial relationships. X-ray crystallography provides definitive stereochemical assignments but requires recrystallization in apolar solvents (e.g., hexane/dichloromethane). Mass spectrometry (HRMS-ESI) confirms molecular weight (±2 ppm error threshold) .
Q. [Basic] What safety protocols are essential when handling the aminomethyl and hydroxymethyl groups?
Methodological Answer: Use nitrile gloves and fume hoods due to potential amine volatility and hydroxymethyl oxidation. Store the compound at 2–8°C under nitrogen to prevent degradation. Quench waste with 10% acetic acid before disposal to neutralize reactive amines .
Advanced Research Questions
Q. [Advanced] How can contradictory data between computational (DFT) and experimental NMR coupling constants be resolved for conformational analysis?
Methodological Answer: Perform solvent-adjusted DFT simulations (e.g., PCM model for DMSO-d6) to align with experimental conditions. Validate with variable-temperature NMR (25–60°C) to assess dynamic equilibria. Compare calculated rotational barriers (kJ/mol) to experimental activation energies from Eyring plots .
Q. [Advanced] What experimental design minimizes byproducts during methylidene incorporation?
Methodological Answer: Optimize methylating agent (e.g., MeMgBr) addition rates (0.1 mL/min) at -20°C under moisture-free conditions. Use inline FTIR to monitor enolate intermediate formation (C=O stretch at 1650–1700 cm⁻¹). Apply Design of Experiments (DoE) with 3-level factorial testing (temperature, stoichiometry, solvent polarity) .
Q. [Advanced] How can metabolic stability assays differentiate enzymatic vs. non-enzymatic degradation pathways?
Methodological Answer: Incubate the compound in liver microsomes with NADPH cofactors and track metabolites via LC-HRMS. Synthesize deuterium-labeled analogs (e.g., CD₃ substitution at methyl groups) to distinguish isotopic patterns in oxidation products. Use kinetic isotope effect (KIE) analysis to confirm enzymatic involvement .
Data Contradiction & Optimization
Q. [Advanced] How should researchers address discrepancies in solubility predictions versus experimental observations?
Methodological Answer: Compare Hansen solubility parameters (δD, δP, δH) from computational tools (e.g., HSPiP) with experimental shake-flask assays in 10+ solvents. Adjust predictions using Abraham solvation parameters for polar substituents (hydroxymethyl, amine). Validate with UV-Vis spectrophotometry at λmax .
Q. [Advanced] What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?
Methodological Answer: Screen chiral catalysts (e.g., BINAP-Ru complexes) under varying pressures (1–50 atm H₂) for hydrogenation steps. Use chiral HPLC (Chiralpak IA column, heptane/ethanol) to monitor ee. Apply kinetic resolution by adjusting reaction quenching times based on ee progression curves .
Experimental Design Challenges
Q. [Advanced] How can researchers mitigate organic degradation during long-term stability studies?
Methodological Answer: Stabilize samples at -80°C with antioxidants (e.g., BHT, 0.01% w/v). Use amber vials to prevent photodegradation. Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring every 24 hours for 7 days .
Q. [Advanced] What controls are necessary to validate biological activity assays against off-target effects?
Methodological Answer: Include competitive inhibition assays with structural analogs (e.g., lacking the methylidene group). Use CRISPR-edited cell lines to knock out putative target receptors. Validate via siRNA silencing followed by dose-response curve shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
